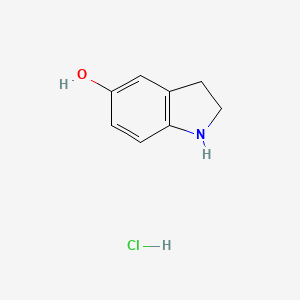

Indolin-5-ol hydrochloride

Overview

Description

Synthesis Analysis

Indolin-5-ol hydrochloride can be synthesized using various methods. For instance, one method involves the reaction of 5-hydroxy-1-indoline carboxylic acid tert-butyl ester with 4N HCl/1,4-dioxane at room temperature . The reaction mixture is stirred at room temperature for 3 hours, then concentrated under reduced pressure .Molecular Structure Analysis

The molecular formula of this compound is C8H10ClNO . It has a molecular weight of 171.62 .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can react with hydrogen in methanol for 6 hours . It can also react with hydrogen chloride in 1,4-dioxane at 20℃ for 3 hours .Physical and Chemical Properties Analysis

This compound has several physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a Log Po/w (iLOGP) of 0.0 . Its water solubility is 0.171 mg/ml or 0.000994 mol/l .Scientific Research Applications

Receptor Agonism and Obesity Treatment

Indoline derivatives, including structures similar to indolin-5-ol hydrochloride, have been studied as 5-HT(2C) receptor agonists, showing potential in the treatment of obesity. The synthesis of 1-(1-indolinyl)-2-propylamines and their evaluation as receptor agonists demonstrated their ability to reduce food intake in rats after oral administration, highlighting their therapeutic potential in obesity management (Bentley et al., 2004).

Metal Complexation for Antibacterial Applications

Research on metal complexes of ligands derived from indolin-2-one, such as 1-((8-hydroxyquinolin-5-yl)methyl)-3-(thiazol-2-ylimino)indolin-2-one, has shown promising antibacterial activities. These metal complexes, prepared using various transition metal ion salts, exhibited potent bactericidal properties against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, indicating their potential in developing new antibacterial agents (Patel & Patel, 2015).

Antiproliferative Activity in Cancer Research

This compound analogs have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. For instance, derivatives bearing the 4-phenylpiperazine-1-carbothiohydrazide moiety at the C3-position of the indolin-2-one scaffold showed significant activity against lung and colon cancer cells, comparable to that of Sunitinib, a known cancer therapy drug (Lin et al., 2013).

Anticonvulsant Activity

Studies have also explored the anticonvulsant activity of this compound derivatives. Spiro-condensed indoles, synthesized by reducing the oxo group in hydrochlorides of related structures, have shown a relationship between their chemical structure and biological activity, indicating their potential in developing new anticonvulsant drugs (Pogosyan et al., 2011).

Anti-Tubercular Agents

Derivatives of indolin-2-one have been synthesized and screened for their antibacterial, antifungal, and anti-tubercular activities. The study highlights the potential of these compounds in addressing tuberculosis, a significant global health issue, demonstrating the broad spectrum of this compound's applications in scientific research (Akhaja & Raval, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Indolin-5-ol hydrochloride, like many indoline derivatives, has been found to have significant neuroprotective effects . It has been shown to have a binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which play a crucial role in the central nervous system . These receptors are involved in synaptic plasticity and memory function, making them a key target for neuroprotective agents.

Mode of Action

The compound interacts with its targets, the NMDA-GluN2B receptors, resulting in neuroprotective effects . It has been shown to exert protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that this compound may inhibit oxidative stress, a key factor in neuronal damage.

Biochemical Pathways

They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to its diverse biological effects.

Pharmacokinetics

It is known that indoline compounds generally have high gastrointestinal absorption and are bbb permeant . They are also known to be P-gp substrates . These properties suggest that this compound likely has good bioavailability.

Result of Action

The result of this compound’s action is primarily neuroprotective. It has been shown to significantly elevate the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage . This suggests that it may be effective in protecting neurons from ischemic stroke.

Properties

IUPAC Name |

2,3-dihydro-1H-indol-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c10-7-1-2-8-6(5-7)3-4-9-8;/h1-2,5,9-10H,3-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWKCRIYFOSRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

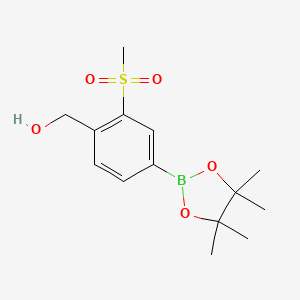

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(4-butylphenyl)-2-fluorophenyl]-2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-1,3-difluorobenzene](/img/structure/B3179084.png)